molecular formula C7H6BrNO2 B13898455 7-Bromo-1,3-benzodioxol-4-amine

7-Bromo-1,3-benzodioxol-4-amine

Cat. No.: B13898455
M. Wt: 216.03 g/mol
InChI Key: QIQYMCPOXVMXHK-UHFFFAOYSA-N
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Description

7-Bromo-1,3-benzodioxol-4-amine is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 4th position of the benzodioxole ring. Benzodioxoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,3-benzodioxol-4-amine typically involves the bromination of 1,3-benzodioxole followed by the introduction of the amine group. One common method is as follows:

    Bromination: 1,3-benzodioxole is reacted with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 7th position.

    Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source under basic conditions to introduce the amine group at the 4th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,3-benzodioxol-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding hydroxy or alkyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or thiourea in polar solvents.

    Oxidation: Reagents like hydrogen peroxide, nitric acid, or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of 7-substituted benzodioxol-4-amines.

    Oxidation: Formation of 7-bromo-1,3-benzodioxol-4-nitroso or nitro compounds.

    Reduction: Formation of 7-bromo-1,3-benzodioxol-4-hydroxy or alkylamines.

Scientific Research Applications

7-Bromo-1,3-benzodioxol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-1,3-benzodioxol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and amine group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1,3-benzodioxole: Lacks the amine group, making it less versatile in certain chemical reactions.

    1,3-Benzodioxol-4-amine: Lacks the bromine atom, affecting its reactivity and biological activity.

    7-Chloro-1,3-benzodioxol-4-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

7-Bromo-1,3-benzodioxol-4-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in synthesis and research, making it a valuable compound in various fields.

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

7-bromo-1,3-benzodioxol-4-amine

InChI

InChI=1S/C7H6BrNO2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-2H,3,9H2

InChI Key

QIQYMCPOXVMXHK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=CC(=C2O1)Br)N

Origin of Product

United States

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